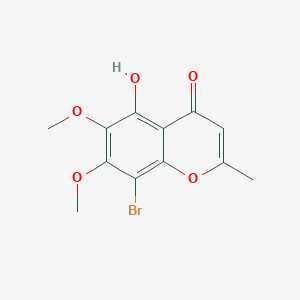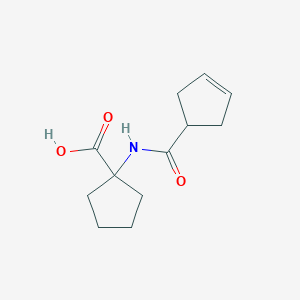
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid is a multifunctionalized compound that has garnered interest in various fields of scientific research. This compound features a cyclopentene ring and a cyclopentane ring, each bearing a carboxamide and a carboxylic acid group, respectively. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide or carboxylic acid groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
作用机制
The mechanism by which 1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its activity.
相似化合物的比较
1-(Cyclopent-3-ene-1-carboxamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopentenecarboxylic acid: This compound lacks the carboxamide group and has different reactivity and applications.
3-Cyclopentene-1-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and uses.
Diethyl 3-cyclopentene-1,1-dicarboxylate: Another related compound with different ester groups, used in various synthetic applications.
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
1-(cyclopent-3-ene-1-carbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c14-10(9-5-1-2-6-9)13-12(11(15)16)7-3-4-8-12/h1-2,9H,3-8H2,(H,13,14)(H,15,16) |
InChI 键 |
UBASAYYWWZYIRY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2CC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)
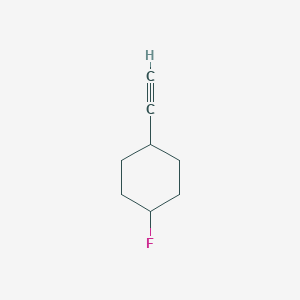
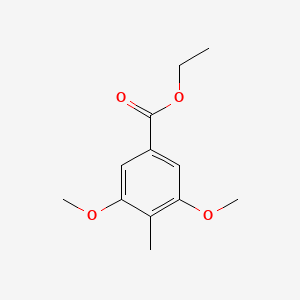
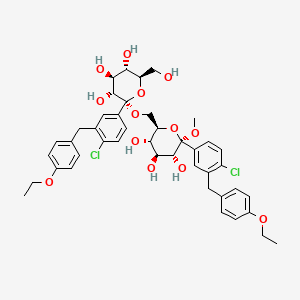
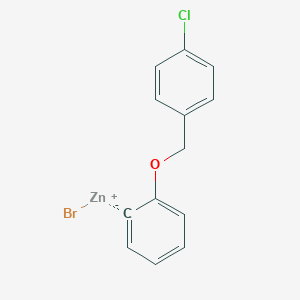
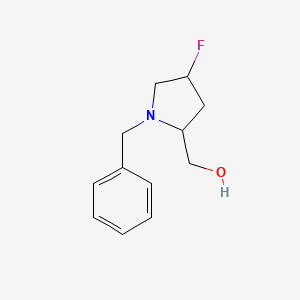
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
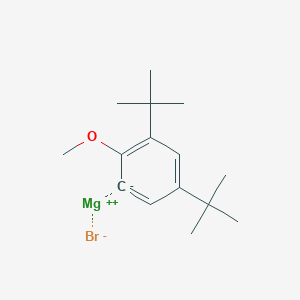
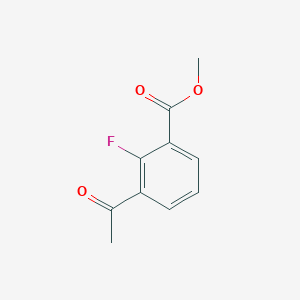
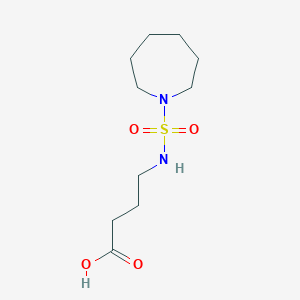
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
